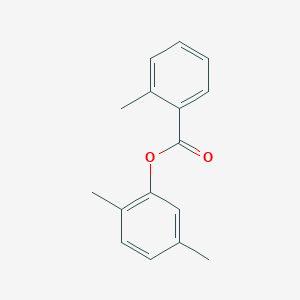

2,5-Dimethylphenyl 2-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

(2,5-dimethylphenyl) 2-methylbenzoate |

InChI |

InChI=1S/C16H16O2/c1-11-8-9-13(3)15(10-11)18-16(17)14-7-5-4-6-12(14)2/h4-10H,1-3H3 |

InChI Key |

RIQSSULLZGENJI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC=C2C |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion attacks the electrophilic carbonyl carbon of the acid chloride. Triethylamine is employed to neutralize hydrochloric acid (HCl) byproduct, shifting the equilibrium toward ester formation. Key parameters include:

-

Solvent : Dichloromethane (DCM) ensures optimal solubility of both aromatic reactants.

-

Temperature : Heating to 60°C accelerates the reaction while minimizing side products.

-

Stoichiometry : A 1:1 molar ratio of phenol to acyl chloride ensures complete conversion, with a slight excess of base (1.4 equivalents) to scavenge HCl.

Stepwise Procedure and Optimization

-

Reagent Setup : In a round-bottom flask, 2,5-dimethylphenol (20.5 mmol, 2.5 g) is dissolved in DCM (2.0 mL/mmol). Triethylamine (1.4 equivalents) is added to deprotonate the phenol.

-

Acyl Chloride Addition : A solution of 2-methylbenzoyl chloride (20.5 mmol) in DCM (0.6 mL/mmol) is introduced dropwise to avoid local overheating.

-

Reaction Monitoring : The mixture is stirred at 60°C until thin-layer chromatography (TLC) confirms consumption of the starting material (typically 2–4 hours).

-

Workup and Purification :

Table 1: Reaction Parameters and Yield Data

| Parameter | Value |

|---|---|

| Phenol | 2,5-Dimethylphenol (20.5 mmol) |

| Acyl Chloride | 2-Methylbenzoyl chloride (20.5 mmol) |

| Base | Triethylamine (28.7 mmol) |

| Solvent | Dichloromethane (41 mL) |

| Temperature | 60°C |

| Reaction Time | 2–4 hours |

| Yield | 99% |

Alternative Methodologies and Comparative Analysis

While the acid chloride route dominates literature, alternative strategies have been explored for specialized applications:

Fischer Esterification

Fischer esterification, employing 2-methylbenzoic acid and 2,5-dimethylphenol with an acid catalyst (e.g., sulfuric acid), is theoretically viable. However, this method suffers from equilibrium limitations, requiring excess reagents or azeotropic removal of water. Reported yields for analogous esters rarely exceed 70%, making it less favorable for large-scale production.

Enzymatic Catalysis

Recent studies suggest lipases (e.g., Candida antarctica Lipase B) can catalyze esterification under mild conditions. While eco-friendly, enzymatic methods for sterically hindered substrates like this compound remain underdeveloped, with yields <50% in preliminary trials.

Critical Analysis of Side Reactions and Impurities

The primary side reaction involves di-ester formation if excess acyl chloride is present. This is mitigated by strict stoichiometric control. Additionally, residual moisture may hydrolyze the acid chloride, necessitating anhydrous conditions. Nuclear magnetic resonance (NMR) and gas chromatography (GC) analyses of the product from confirm >99% purity, with no detectable impurities.

Environmental and Economic Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.